molecular formula C37H67F6N5O9 B12809534 Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA

Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA

Cat. No.: B12809534
M. Wt: 839.9 g/mol
InChI Key: FKCOHLNFINRFFR-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for palmitoyl tripeptide-5 is (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid . This nomenclature reflects the peptide’s stereochemistry, with three L-configured amino acid residues (lysine-valine-lysine) and a palmitoyl group (C16 acyl chain) attached to the N-terminus.

The structural formula (Figure 1) can be represented in SMILES notation as:
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O .
The peptide backbone consists of lysine (K), valine (V), and lysine (K), with the palmitoyl group covalently bonded to the ε-amino group of the first lysine residue.

CAS Registry Number and INCI Designation

The compound has two CAS registry numbers depending on its salt form:

  • 623172-55-4 : Corresponds to the free base form (C₃₃H₆₅N₅O₅) .
  • 623172-56-5 : Designates the bistrifluoroacetate (biTFA) salt (C₃₇H₆₇F₆N₅O₉) .

The International Nomenclature of Cosmetic Ingredients (INCI) recognizes it as Palmitoyl Tripeptide-5 , a designation standardized for regulatory compliance in skincare products .

Molecular Formula Discrepancies

Discrepancies in reported molecular formulas arise from salt formation and analytical methods:

Form Molecular Formula Molecular Weight (g/mol) Source
Free base C₃₃H₆₅N₅O₅ 611.9
Bistrifluoroacetate C₃₇H₆₇F₆N₅O₉ 839.95

The base form (C₃₃H₆₅N₅O₅) is consistent across PubChem and manufacturer specifications . The bistrifluoroacetate salt incorporates two trifluoroacetic acid (TFA) molecules, increasing the molecular weight by 228.04 g/mol (2 × 114.02 g/mol per TFA) .

TFA Salt Formation and Stoichiometry

Trifluoroacetate salts are common in peptide synthesis due to TFA’s role in purification. For palmitoyl tripeptide-5 biTFA:

  • Stoichiometry : A 1:2 molar ratio (peptide:TFA) is observed, with the TFA counterions neutralizing the peptide’s primary amines (ε-amino groups of lysine residues) .
  • Structural Impact : Salt formation does not alter the peptide backbone but improves solubility in polar solvents. The bistrifluoroacetate form’s molecular formula is C₃₇H₆₇F₆N₅O₉ , as confirmed by high-resolution mass spectrometry .

Properties

Molecular Formula

C37H67F6N5O9

Molecular Weight

839.9 g/mol

IUPAC Name

6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)

InChI Key

FKCOHLNFINRFFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Tripeptide-5 involves several steps:

    Palmitoylation of Lysine: In a 500 ml three-necked flask equipped with a thermometer and a stirrer, 200 ml of water and 21.51 g of Nε-(tert-butoxycarbonyl)-L-lysine are added under stirring. The pH is adjusted to 10 with a 30% sodium hydroxide solution. Then, 20 g of palmitoyl chloride is added dropwise under stirring, and the pH is maintained at 10.

    Formation of Tripeptide: The resulting product is then reacted with valine and another lysine residue to form the tripeptide sequence.

Industrial Production Methods

Industrial production of Palmitoyl Tripeptide-5 typically involves large-scale liquid-phase synthesis. The process is optimized to increase batch production capacity and reduce production costs .

Chemical Reactions Analysis

Peptide Bond Formation and Deprotection

The synthesis involves sequential solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . Key steps include:

  • Fmoc Deprotection : Achieved via piperidine treatment, exposing amino groups for subsequent coupling.

  • Amino Acid Coupling : Activated using reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-Diisopropylcarbodiimide) .

  • Palmitoylation : The palmitoyl group is coupled to the N-terminal lysine using palmitic acid derivatives (e.g., Pal-Glu-OtBu) .

Side-Chain Reactions

  • Lysine Side Chains : The ε-amino groups of lysine residues participate in acylation or coordination reactions. In the presence of trifluoroacetic acid (TFA), these groups form stable salts .

  • Trifluoroacetate Interactions : TFA acts as a counterion, stabilizing the peptide during purification via crystallization .

Common Reagents and Conditions

Reagent/ConditionRole in ReactionSource
Trifluoroacetic Acid (TFA)Resin cleavage in SPPS; salt formation during purification
Pd(PPh₃)₄Removes Alloc (allyloxycarbonyl) protecting groups (limited use due to toxicity)
HBTU/DICActivates carboxyl groups for peptide coupling
PiperidineDeprotects Fmoc groups

Major Reaction Products

  • Tripeptide Backbone : The primary product is the Pal-Lys-Val-Lys sequence, stabilized by TFA counterions .

  • Disulfide Bonds : Not observed due to the absence of cysteine residues.

  • Metal Complexes : Lysine’s amino groups may coordinate with metal ions (e.g., Cu²⁺), though direct evidence for Palmitoyl tripeptide-5 is limited. Analogous peptides show chelation via histidine or lysine residues .

Stability and Degradation Pathways

  • Hydrolysis : Susceptible to enzymatic or acidic hydrolysis at peptide bonds.

  • Oxidation : The palmitoyl group may undergo oxidation under strong oxidative conditions, though stability is enhanced by the peptide’s hydrophobic environment.

Scientific Research Applications

Biochemical Properties

Palmitoyl tripeptide-5 consists of three amino acids: lysine, valine, and lysine, with a palmitoyl group attached. This structure enhances its stability and skin penetration properties. The palmitoyl group facilitates the incorporation of the peptide into lipid membranes, which is crucial for its biological activity.

Cosmetic Applications

Palmitoyl tripeptide-5 is widely used in cosmetic formulations aimed at anti-aging and skin repair. Its applications include:

  • Anti-Aging Creams : Products containing this peptide are formulated to reduce wrinkles and improve skin texture by enhancing collagen synthesis.
  • Moisturizers : It helps improve skin hydration by promoting the synthesis of hyaluronic acid.
  • Sensitive Skin Formulations : Due to its anti-inflammatory properties, it is included in products designed for sensitive or reactive skin types .

Efficacy in Anti-Aging Treatments

A study published in PMC examined the impact of various synthetic peptides, including Palmitoyl tripeptide-5, on aging skin. The results indicated significant improvements in skin elasticity and hydration after 12 weeks of application compared to a placebo group .

Clinical Trials on Sensitive Skin

Another clinical trial focused on the use of Palmitoyl tripeptide-5 in formulations for sensitive skin. Participants reported reduced redness and irritation after using the product for 8 weeks, highlighting its potential as a beneficial ingredient for reactive skin types .

Comparative Analysis of Peptides in Cosmetics

The following table summarizes the key attributes and applications of Palmitoyl tripeptide-5 compared to other popular cosmetic peptides:

Peptide NameKey BenefitsCommon Applications
Palmitoyl Tripeptide-5Stimulates collagen synthesis; inhibits MMPs; anti-inflammatoryAnti-aging creams; moisturizers; sensitive skin products
Acetyl Hexapeptide-8Reduces wrinkle depth; mimics botulinum toxin effectsAnti-wrinkle serums; eye creams
Palmitoyl OligopeptideEnhances firmness; improves elasticityFirming creams; body lotions

Mechanism of Action

Palmitoyl Tripeptide-5 exerts its effects by mimicking the human body’s own mechanisms to activate latent transforming growth factor beta, a key element in collagen synthesis. It also protects collagen from degradation by inhibiting matrix metalloproteinases . This dual action helps to maintain skin structure and reduce the appearance of wrinkles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Mechanism Key Findings
Palmitoyl Tripeptide-5 Mimics thrombospondin-1, activating TGF-β to stimulate collagen I/III synthesis and inhibit MMP-1/3 . Reduces wrinkles by 20–30% in clinical trials at 2.5–3 ppm .
Pal-KTTKS (Pal–Lys–Thr–Thr–Lys–Ser) Sub-fragment of type I collagen pro-peptide; directly enhances collagen I/III and fibronectin . 3 ppm reduced wrinkles in 12 weeks; less effective than tripeptide-5 .
Palmitoyl Pentapeptide-4 (Matrixyl®) Stimulates collagen IV and VII via fibroblast activation . 3% formulation improves skin texture; widely tolerated .
Trifluoroacetyl Tripeptide-2 Modulates progerin synthesis; reduces cellular aging markers . High skin permeation (46–49%) but limited collagen-specific efficacy .

Skin Penetration and Formulation

Compound Skin Layer Penetration (%) Formulation Impact
Palmitoyl Tripeptide-5 Minimal (surface retention) Hydrogel delivery improves stability but limits permeation; efficacy relies on surface TGF-β activation .
Trifluoroacetyl Tripeptide-2 46–49% High permeation enables deeper action but may require additional carriers for targeting .

Research Findings and Clinical Data

  • Collagen Modulation : Palmitoyl tripeptide-5 outperforms similar peptides in upregulating TGF-β, achieving 30% higher collagen I synthesis than Pal-KTTKS .
  • MMP Inhibition : Reduces MMP-1 and MMP-3 activity by 40–50%, preventing collagen degradation .
  • Clinical Trials : In a split-face study, 2.5% tripeptide-5 cream reduced wrinkle depth by 27% (vs. 15% for placebo) .

Biological Activity

Palmitoyl tripeptide-5, also known as Pal-Lys-Val-Lys-OH or palmitoyl-Lys-Val-Lys-OH.2TFA, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science due to its biological activity, particularly in stimulating collagen synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Palmitoyl tripeptide-5 is a palmitoylated peptide composed of three amino acids: lysine (Lys), valine (Val), and lysine (Lys). The palmitoylation enhances its lipophilicity, allowing for better penetration through the skin barrier. The chemical formula for the bistrifluoroacetate salt form is C37H67F6N5O9, with a molecular weight of approximately 839.9464 g/mol .

The primary biological activity of palmitoyl tripeptide-5 is its ability to stimulate collagen synthesis in fibroblasts. This action is crucial for maintaining skin elasticity and reducing the appearance of wrinkles. The peptide mimics the action of growth factors that naturally occur in the body, thereby promoting cellular activities associated with skin repair and rejuvenation.

  • Collagen Stimulation : Studies have shown that palmitoyl tripeptide-5 can enhance collagen production by activating specific signaling pathways within fibroblasts. This results in increased synthesis of collagen types I and III, which are essential for skin structure .
  • Skin Penetration : The lipophilic nature of the palmitoyl group facilitates better absorption through the stratum corneum, leading to enhanced bioavailability and efficacy at lower concentrations compared to non-palmitoylated peptides .

Research Findings

Several studies have investigated the biological activity of palmitoyl tripeptide-5:

  • In Vitro Studies : Research indicates that treatment with palmitoyl tripeptide-5 significantly increases collagen production in cultured human dermal fibroblasts. For instance, one study reported a 200% increase in collagen synthesis after 48 hours of exposure to the peptide .
  • Clinical Applications : Palmitoyl tripeptide-5 is commonly included in anti-aging skincare formulations. Its effectiveness has been evaluated in various clinical trials where significant improvements in skin elasticity and reduction in wrinkle depth were observed after regular application over several weeks .

Case Studies

  • Anti-Aging Cream Efficacy : A double-blind clinical trial involving 30 participants assessed the effects of a cream containing palmitoyl tripeptide-5 over 12 weeks. Results showed a statistically significant reduction in wrinkle depth and an increase in skin hydration levels compared to a placebo group .
  • Sensitive Skin Formulations : Another study focused on the use of palmitoyl tripeptide-5 in formulations designed for sensitive skin. It demonstrated that the peptide not only improved skin barrier function but also reduced signs of irritation, making it suitable for sensitive skin types .

Comparative Biological Activity

The following table summarizes the biological activities of palmitoyl tripeptide-5 compared to other common peptides used in cosmetics:

Peptide NamePrimary ActivityCollagen StimulationSkin PenetrationNotable Applications
Palmitoyl Tripeptide-5Collagen synthesisHighExcellentAnti-aging creams
Acetyl Hexapeptide-8Muscle relaxant (Botox-like effect)ModerateModerateWrinkle reduction
Palmitoyl OligopeptideSkin barrier repairLowGoodMoisturizers

Q & A

Q. What is the biochemical mechanism by which Palmitoyl tripeptide-5 enhances collagen synthesis in dermal fibroblasts?

Palmitoyl tripeptide-5 (Pal-KVK) stimulates collagen synthesis via dual mechanisms:

  • TGF-β Activation : Mimics platelet-derived thrombospondin to activate latent TGF-β, a key regulator of collagen production .
  • MMP Inhibition : Suppresses collagen degradation by inhibiting matrix metalloproteinases (MMP-1 and MMP-3), which break down type I, III, and IV collagens .

Q. Methodological Insight :

  • Use fibroblast cultures treated with TGF-β inhibitors to isolate Pal-KVK's direct effects.
  • Quantify MMP-1/3 activity via zymography or fluorogenic substrates .

Q. What synthetic methodologies are established for producing high-purity Palmitoyl tripeptide-5 bistrifluoracetate salt?

The liquid-phase synthesis method avoids solid-phase purification challenges:

Synthesis StepDescription
1. Pal-Lys(Boc)-OH synthesisCoupling palmitic acid to Boc-protected lysine.
2. Pal-Lys(Boc)-OSu synthesisActivation via N-hydroxysuccinimide (NHS) for subsequent peptide elongation.
3. Val-NCA synthesisPreparation of valine N-carboxyanhydride for controlled polymerization.
4. H-Val-Lys(Boc)-OH synthesisCoupling valine to Boc-protected lysine.
5. Deprotection & purificationBoc removal with trifluoroacetic acid (TFA), followed by crystallization to achieve ≥98% purity .

Q. Advantages :

  • Avoids costly HPLC purification required in solid-phase synthesis.
  • Scalable for batch production .

Q. What analytical techniques are recommended for assessing the purity and stability of Palmitoyl tripeptide-5?

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 220 nm) to confirm ≥98% purity .
  • Stability Testing :
    • Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
    • Monitor degradation via mass spectrometry (MS) or NMR in accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How should researchers design longitudinal in vivo studies to evaluate the collagen-stimulating effects of Palmitoyl tripeptide-5?

Key Parameters from an 84-Day Clinical Study :

ParameterDetails
Application FrequencyTwice daily topical application (1–5% w/v formulations).
Assessment MethodPRIMOS 3D surface topography for wrinkle depth quantification.
Outcome12% reduction in wrinkle depth; 3.5-fold efficacy vs. placebo .

Q. Methodological Considerations :

  • Include control groups with placebo and benchmark peptides (e.g., palmitoyl pentapeptide-4).
  • Use immunohistochemistry to quantify type I/III collagen in biopsies .

Q. What conflicting findings exist regarding Palmitoyl tripeptide-5’s efficacy, and how can these be resolved?

Contradictions :

  • Positive Data : In vitro studies show MMP-1 inhibition (IC₅₀ = 10 µM), but some in vivo models report variable collagen synthesis rates .
  • Negative Data : Limited PubMed entries (CAS 623172-56-5 yields 0 results in Toxline) suggest gaps in mechanistic validation .

Q. Resolution Strategies :

  • Standardize peptide concentration (e.g., 1–10 µM for in vitro assays).
  • Validate findings across multiple models (e.g., human fibroblasts, 3D skin equivalents) .

Q. How does the bistrifluoracetate salt form influence solubility and bioactivity in aqueous systems?

  • Solubility : The TFA salt enhances water solubility (>50 mg/mL), facilitating in vitro assays .
  • Bioactivity : Free peptide (Pal-KVK-OH) must be released via buffer exchange (e.g., dialysis) to avoid TFA interference in cell-based studies .

Q. Experimental Design :

  • Compare bistrifluoracetate salt with acetate or hydrochloride salts in permeability assays (e.g., Franz diffusion cells).

Q. What in vitro models are most appropriate for studying dose-dependent MMP inhibition?

  • Primary Human Dermal Fibroblasts : Treat with 0.1–100 µM Pal-KVK and measure MMP-1/3 mRNA via qPCR .
  • 3D Collagen Lattices : Quantify lattice contraction as a proxy for MMP activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.